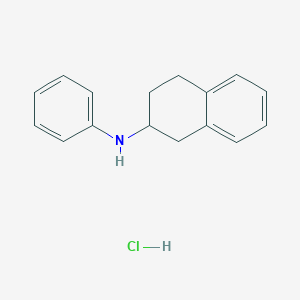
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is a chemical compound with the molecular formula C16H17N·HCl It is a derivative of 1,2,3,4-tetrahydronaphthalene, where the amine group is substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-nitroamine using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 1-tetralone with aniline in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or quinone derivatives.
Reduction: It can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride involves the inhibition of neurotransmitter reuptake. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This compound may also act on dopamine pathways, similar to other stimulant drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotetralin:
Sertraline Hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with a similar tetrahydronaphthalene structure.
Uniqueness
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride is unique due to its specific substitution pattern and its potential dual action on serotonin and norepinephrine reuptake inhibition. This dual action distinguishes it from other compounds that may only target one neurotransmitter system.
Eigenschaften
CAS-Nummer |
52802-21-8 |
|---|---|
Molekularformel |
C16H18ClN |
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16;/h1-9,16-17H,10-12H2;1H |
InChI-Schlüssel |
XCIDIDZBKXWHLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1NC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


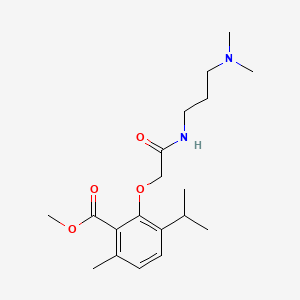
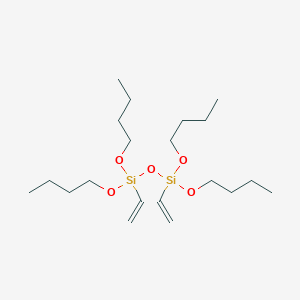
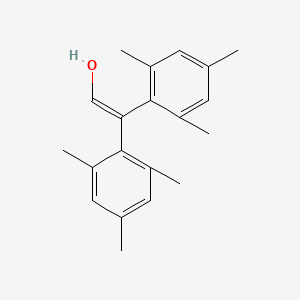

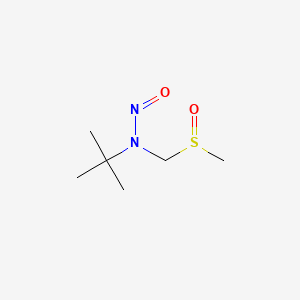

![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
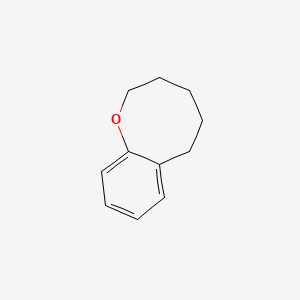
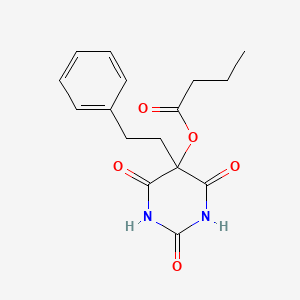
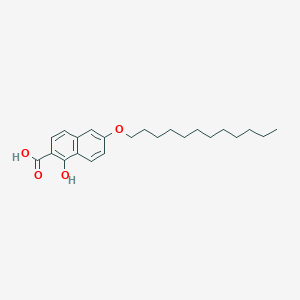
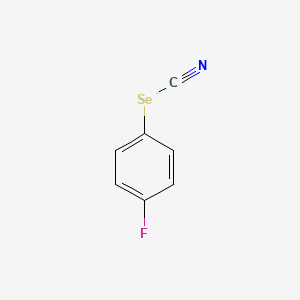

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
